![molecular formula C12H23NO3 B155403 Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate CAS No. 89151-44-0](/img/structure/B155403.png)
Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is a chemical compound that is used as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Synthesis Analysis
The synthesis of Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate involves a Reformatsky-type reaction with unstable iminium salt and methyl bromoacetate . The key points of this safe process are the use of trifluoroacetic acid (TFA) for the iminium salt formation, vigorous stirring for the Reformatsky reaction, and slow addition of methyl bromoacetate .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is represented by the empirical formula C18H27NO3 . The molecular weight of this compound is 305.41 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate include enamine formation, iminium salt formation, Reformatsky reaction, and Red-Al reduction . The Reformatsky reaction is a key step in the synthesis process .
Scientific Research Applications
Synthesis of Pharmacologically Active Compounds
N-Boc-4-piperidineethanol: is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its piperidine core is a common motif in many drugs and can be further modified to create diverse therapeutic agents . For instance, it has been used in the synthesis of anilinoquinazoline VEGF receptor tyrosine kinase inhibitors, which exhibit antitumor activities .
Development of CCR5 Receptor Antagonists
This compound serves as a precursor in the synthesis of 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists. These antagonists have shown potential as antiviral agents, particularly in the context of HIV treatment, by blocking the CCR5 receptor used by the virus to enter cells .
Targeted Protein Degradation
Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate: is utilized as a semi-flexible linker in the development of PROTACs (PROteolysis TArgeting Chimeras). PROTACs are bifunctional molecules that recruit specific proteins to the ubiquitin-proteasome system for degradation, a novel approach in drug development .
Catalyst in Enantioselective Synthesis
The compound has been employed as a catalyst for enantioselective synthesis, which is crucial for creating compounds with high optical purity. This is particularly important in the pharmaceutical industry, where the chirality of a drug can significantly affect its efficacy and safety .
Skin Permeation Studies
In dermatological research, N-Boc-4-piperidineethanol has been used as a counter-ion to investigate the skin permeation of various drugs, such as flurbiprofen. This application is vital for understanding drug delivery through the skin and for the development of topical formulations .
Greenhouse Gas Control
The compound has also found use as an adsorbent for the capture and release of pressurized carbon dioxide. This application is part of ongoing research into greenhouse gas control and the development of technologies to mitigate the effects of climate change .
Future Directions
properties
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h10,14H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNJZIDYXCGAPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357554 | |
Record name | tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |
CAS RN |
89151-44-0 | |
Record name | tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-Butoxycarbonyl)-4-(2-hydroxyethyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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